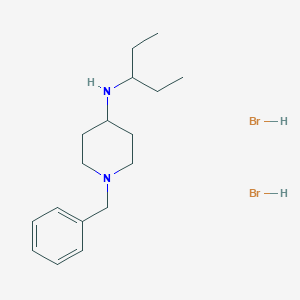

amine hydrobromide; 95% CAS No. 1609408-88-9](/img/structure/B6352077.png)

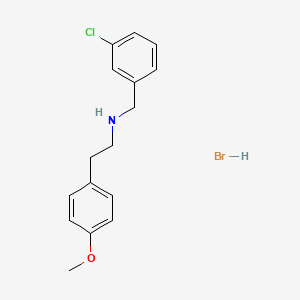

[2-(3-Methoxyphenyl)ethyl](4-nitrobenzyl)amine hydrobromide; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-Methoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609408-88-9 . It has a molecular weight of 367.24 . The compound is in solid form and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18N2O3.BrH/c1-21-16-4-2-3-13 (11-16)9-10-17-12-14-5-7-15 (8-6-14)18 (19)20;/h2-8,11,17H,9-10,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

Photosensitive Protecting Groups in Synthetic Chemistry

One significant application of similar nitrobenzyl compounds is in the development of photosensitive protecting groups. These groups, including 2-nitrobenzyl, are utilized for their ability to be removed by light, offering precise control in the synthesis of complex molecules. Such technology shows promise for future advancements in synthetic chemistry, as outlined in a review of work up to September 1973, highlighting its developmental potential (Amit, Zehavi, & Patchornik, 1974).

Environmental Science: Biomarkers and Flame Retardants

In environmental science, similar compounds to 2-(3-Methoxyphenyl)ethylamine hydrobromide are studied for their role as biomarkers in assessing exposure to carcinogens and their occurrence as flame retardants. For instance, human urinary carcinogen metabolites serve as practical biomarkers for understanding the relationship between tobacco use and cancer (Hecht, 2002). Additionally, novel brominated flame retardants, including their environmental occurrence and potential risks, are critically reviewed, highlighting the need for further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

Materials Science: Ionic Aggregates in Membranes

Research on ionic aggregates in ethylene ionomer membranes, relevant to materials science, explores self-assembling, structure, and dynamics, offering insights into the potential applications of 2-(3-Methoxyphenyl)ethylamine hydrobromide-like compounds in the development of advanced materials. Electron spin resonance (ESR) studies on such systems provide valuable information on the local environment and chain mobility within ionic aggregates (Kutsumizu & Schlick, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3.BrH/c1-21-16-4-2-3-13(11-16)9-10-17-12-14-5-7-15(8-6-14)18(19)20;/h2-8,11,17H,9-10,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYJWEZLZPFGGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-].Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrobromide; 95%](/img/structure/B6352068.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6352085.png)